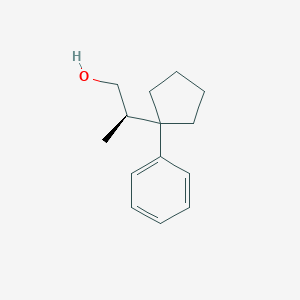
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol is a chemical compound that belongs to the class of cycloalkanes. It is commonly referred to as PCP alcohol, and it has been found to have various scientific research applications.
Mécanisme D'action
The mechanism of action of (2R)-2-(1-Phenylcyclopentyl)propan-1-ol is not well understood. However, it has been found to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol has been found to have various biochemical and physiological effects. It has been shown to have analgesic and anesthetic effects, as well as anticonvulsant and neuroprotective effects. Additionally, it has been found to have antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-(1-Phenylcyclopentyl)propan-1-ol in lab experiments is its ability to selectively interact with the NMDA receptor. This allows for the study of the role of the NMDA receptor in various physiological processes. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of (2R)-2-(1-Phenylcyclopentyl)propan-1-ol. One direction is the development of more selective ligands for the NMDA receptor, which could lead to the development of more effective treatments for various neurological disorders. Additionally, the study of the biochemical and physiological effects of this compound could lead to a better understanding of the role of the NMDA receptor in various physiological processes. Finally, the development of new synthesis methods for this compound could lead to the production of more efficient and cost-effective materials for various applications.
Méthodes De Synthèse
The synthesis of (2R)-2-(1-Phenylcyclopentyl)propan-1-ol involves the reaction of cyclopentanone with phenylmagnesium bromide, followed by the reduction of the resulting ketone using lithium aluminum hydride. The final product is obtained by the addition of propanol to the reaction mixture.
Applications De Recherche Scientifique
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal-organic frameworks, which are materials with potential applications in gas storage, separation, and catalysis. Additionally, it has been used as a chiral auxiliary in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
(2R)-2-(1-phenylcyclopentyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12,15H,5-6,9-11H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRYDGDULUGMJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

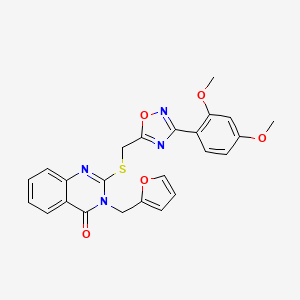

![N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2732327.png)
![6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2732331.png)
![Tert-butyl N-[3-[2-[(2-chloroacetyl)amino]ethyl]cyclobutyl]carbamate](/img/structure/B2732332.png)
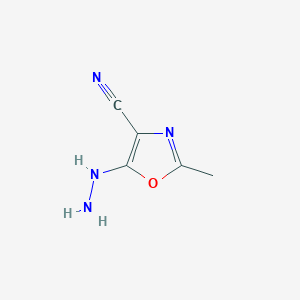

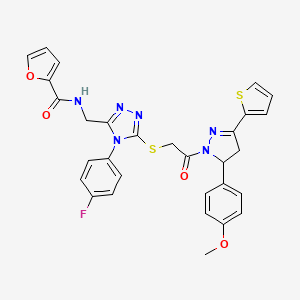
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2732339.png)
![N-[3-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2732342.png)
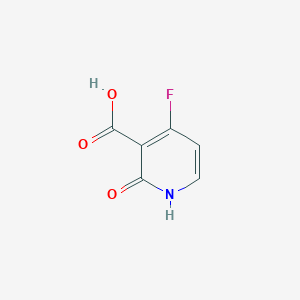

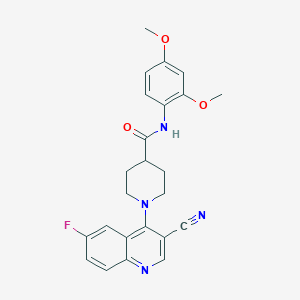
![N,N-Dimethyl-4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2732348.png)